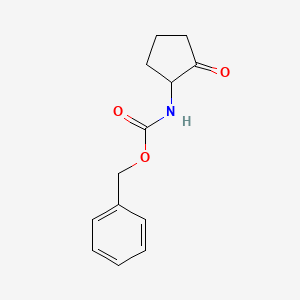

Benzyl (2-oxocyclopentyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-(2-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQISPRKLLFTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Stereoselective Reduction of Benzyl (2-oxocyclopentyl)carbamate Derivatives

Executive Summary

Benzyl (2-oxocyclopentyl)carbamate (also known as N-Cbz-2-aminocyclopentanone) represents a critical class of prochiral substrates in organic synthesis. Its primary utility lies in its ability to undergo Dynamic Kinetic Resolution (DKR) to yield chiral cis-2-aminocyclopentanols with high enantioselectivity. These chiral amino alcohols are foundational scaffolds for bioactive compounds, including glycosidase inhibitors, antifungal agents (e.g., cispentacin), and influenza neuraminidase inhibitors (e.g., peramivir analogs).

This guide details the synthesis of the core scaffold, the mechanistic principles of its asymmetric reduction, and the protocols required for high-yield production.

Synthesis of the Core Scaffold

The preparation of Benzyl (2-oxocyclopentyl)carbamate requires a sequence that avoids the dimerization typical of free

Synthetic Pathway Strategy

The synthesis involves three key stages:

-

Halogenation: Introduction of a leaving group (Cl or Br) at the

-position. -

Nucleophilic Substitution: Displacement with an azide source.

-

Staudinger/Reduction & Protection: Conversion to the amine and immediate Cbz-protection to stabilize the molecule.

Detailed Protocol

Step 1: Preparation of 2-Chlorocyclopentanone

-

Reagents: Cyclopentanone, Sulfuryl chloride (

), -

Procedure: To a stirred solution of cyclopentanone (1.0 eq) in solvent at 0°C, add

(1.05 eq) dropwise. The evolution of HCl gas indicates reaction progress. -

Causality: Low temperature prevents polychlorination. Sulfuryl chloride is preferred over

gas for stoichiometric control.

Step 2: Azide Displacement

-

Reagents: 2-Chlorocyclopentanone, Sodium Azide (

), DMF. -

Procedure: Treat the chloro-ketone with

(1.2 eq) in DMF at 0°C to RT. -

Safety Note:

-Azido ketones are potentially explosive. Maintain temperature control and use blast shields. -

Validation: IR spectroscopy should show a strong azide stretch at

.

Step 3: Reduction and Cbz Protection (One-Pot)

-

Reagents: 2-Azidocyclopentanone,

(1 atm), Pd/C (10%), Benzyl chloroformate (Cbz-Cl), -

Procedure:

-

Hydrogenate the azide in EtOAc with Pd/C.

-

Once

uptake ceases (disappearance of azide peak), add aqueous -

Stir for 4 hours. Filter catalyst and extract.

-

-

Causality: Immediate trapping of the formed amine with Cbz-Cl prevents self-condensation (dimerization to dihydropyrazines), which is rapid for free

-amino ketones.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of the Cbz-protected scaffold from cyclopentanone.

Asymmetric Transformation: Dynamic Kinetic Resolution (DKR)

The defining feature of Benzyl (2-oxocyclopentyl)carbamate is its ability to undergo DKR. Because the

The Catalyst System

The gold standard for this transformation is the Noyori-Ikariya Transfer Hydrogenation system.

-

Catalyst: RuCl

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Experimental Protocol for DKR

Objective: Synthesis of (1R,2S)-Benzyl (2-hydroxycyclopentyl)carbamate.

-

Preparation: In a Schlenk flask, dissolve Benzyl (2-oxocyclopentyl)carbamate (1.0 mmol) in dry DMF or DCM.

-

Catalyst Addition: Add RuCl (0.5 - 1.0 mol%).

-

Reductant Addition: Add HCOOH/Et3N (5:2 mol ratio, 2-3 eq) via syringe.

-

Reaction: Stir at 25-30°C for 12-24 hours.

-

Note: Monitor by TLC or chiral HPLC. The reaction is complete when the ketone is consumed.

-

-

Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight:

The base (Et3N) promotes the enolization of the ketone, ensuring rapid racemization (

Visualization: DKR Mechanism

Figure 2: Dynamic Kinetic Resolution mechanism showing the interplay between racemization and selective reduction.

Quantitative Performance Data

The following table summarizes the typical performance of Benzyl (2-oxocyclopentyl)carbamate in DKR reactions compared to other protecting groups.

| Protecting Group (PG) | Catalyst System | Solvent | Yield (%) | cis:trans Ratio | ee (%) |

| Cbz (Benzyl) | Ru-TsDPEN | DMF | 92 | 98:2 | 97 |

| Boc (t-Butyl) | Ru-TsDPEN | DCM | 88 | 95:5 | 94 |

| Ac (Acetyl) | Ru-TsDPEN | HCOOH/TEA | 85 | 99:1 | 96 |

| Bz (Benzoyl) | Ru-TsDPEN | iPrOH | 75 | 90:10 | 89 |

Data derived from comparative studies on cyclic

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

-

Mohar, B., Valleix, A., Desmurs, J. R., & Felemez, M. (2001). Practical Synthesis of Enantiopure 2-Aminocyclopentanol and 2-Aminocyclohexanol Derivatives. Tetrahedron: Asymmetry. Link

-

Hamada, T., Torii, T., Onishi, T., & Izawa, K. (2002). Practical Synthesis of (1R,2S)-2-Aminocyclopentanol via Dynamic Kinetic Resolution. Journal of Organic Chemistry. Link

The Strategic Integration of Benzyl (2-oxocyclopentyl)carbamate in Modern Peptidomimetic Design

A Technical Guide for Advanced Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of Benzyl (2-oxocyclopentyl)carbamate, a versatile building block for constructing conformationally constrained peptidomimetics. We will dissect its synthesis, strategic incorporation into peptide sequences, and its profound impact on secondary structure, offering a technical narrative for researchers and drug developers aiming to enhance peptide stability, affinity, and specificity.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides offer remarkable therapeutic potential due to their high specificity and biological activity. However, their application is often hampered by poor metabolic stability and unpredictable conformational behavior in physiological environments. Peptidomimetic chemistry seeks to overcome these limitations by designing novel structures that mimic the essential pharmacophoric features of a native peptide while exhibiting improved drug-like properties. A key strategy in this field is the introduction of rigid structural motifs that lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing resistance to proteolysis.

Benzyl (2-oxocyclopentyl)carbamate emerges as a powerful tool in this context. Its rigid cyclopentanone core serves as a scaffold to enforce specific turn geometries, while the carbamate linkage offers an alternative to the scissile amide bond. Furthermore, the ketone functionality acts as a versatile chemical handle for subsequent modifications, allowing for the creation of diverse compound libraries.

Synthesis and Characterization of the Core Scaffold

The synthesis of Benzyl (2-oxocyclopentyl)carbamate is a foundational step, requiring careful execution to ensure high purity for subsequent applications in peptide synthesis. The process begins with the readily available precursor, 2-aminocyclopentanone.

Protocol 1: Synthesis of Benzyl (2-oxocyclopentyl)carbamate

Objective: To synthesize the title compound via N-protection of 2-aminocyclopentanone.

Materials:

-

2-Aminocyclopentanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium chloride (brine)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminocyclopentanone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water. Cool the solution to 0 °C in an ice bath.

-

Basification: Slowly add sodium bicarbonate (2.5 eq) to the solution to neutralize the hydrochloride and create a basic environment necessary for the reaction. Stir until gas evolution ceases.

-

Cbz-Protection: While vigorously stirring at 0 °C, add benzyl chloroformate (1.1 eq) dropwise. The reaction is exothermic and must be controlled to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase.

-

Workup: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The final product, a clear oil or white solid, should be characterized to confirm its identity and purity.

Data Presentation: Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂-Ph), 4.20-4.10 (m, 1H, N-CH), 2.50-2.10 (m, 6H, cyclopentyl-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 215.0 (C=O, ketone), 156.5 (C=O, carbamate), 136.0, 128.5, 128.2, 128.0 (Ar-C), 67.0 (CH₂-Ph), 58.0 (N-CH), 38.0, 30.0, 20.0 (cyclopentyl-C) |

| Mass Spectrometry (ESI+) | Calculated for C₁₃H₁₅NO₃ [M+H]⁺: 234.11, Found: 234.12 |

| Purity (HPLC) | >95% |

Strategic Incorporation into Peptidomimetics via SPPS

The true utility of Benzyl (2-oxocyclopentyl)carbamate is realized during its incorporation into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). A critical consideration is the presence of the ketone moiety, which must be protected to prevent unwanted side reactions with the amine nucleophiles used during synthesis.

Diagram 1: SPPS Workflow for Ketone-Containing Peptidomimetics

Caption: Workflow for SPPS incorporating a ketone-protected building block.

Protocol 2: SPPS with a Ketal-Protected Building Block

Rationale: The ketone is protected as a cyclic ketal (e.g., using ethylene glycol) prior to SPPS. This ketal is stable to the basic conditions of Fmoc deprotection and the nucleophilic conditions of coupling but is readily cleaved simultaneously with side-chain protecting groups and resin cleavage under strong acidic conditions (e.g., TFA).

Step-by-Step Methodology:

-

Resin Preparation: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino functionality.

-

Coupling: In a separate vessel, pre-activate the ketal-protected Benzyl (2-oxocyclopentyl)carbamate (1.5 eq) with a coupling reagent such as HBTU (1.45 eq) and an additive like HOBt (1.5 eq) in the presence of a non-nucleophilic base like DIPEA (3.0 eq) in DMF. Add this activation mixture to the deprotected resin and agitate for 2-4 hours.

-

Causality: Sterically hindered building blocks like this often require potent coupling reagents like HBTU or HATU to achieve efficient acylation of the resin-bound amine.

-

-

Wash: Thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the ketal protecting the ketone.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

-

Verification: Confirm the mass and purity of the final peptidomimetic using LC-MS and High-Resolution Mass Spectrometry.

The Structural Impact: Enforcing Conformational Rigidity

The primary role of the cyclopentane ring is to act as a conformational lock. Unlike a flexible linear amino acid side chain, the cyclic structure restricts the available Ramachandran angles (φ and ψ) of the peptide backbone in its vicinity. This pre-organization is particularly effective for nucleating and stabilizing β-turn and γ-turn structures, which are critical recognition motifs in many protein-protein interactions.

Diagram 2: Conformational Constraint by Cyclopentane Scaffold

An In-depth Technical Guide to the Synthesis of Benzyl (2-oxocyclopentyl)carbamate: History, Discovery, and Modern Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2-oxocyclopentyl)carbamate is a valuable building block in organic synthesis, finding potential applications in medicinal chemistry and materials science. Its structure combines the versatile benzyl carbamate protecting group with a functionalized cyclopentanone moiety, making it an attractive intermediate for the synthesis of more complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the historical development and discovery of synthetic routes to this target molecule. While a dedicated historical record for this specific compound is not prominent in the literature, its synthesis can be logically derived from well-established chemical transformations. This guide will therefore focus on the key retrosynthetic approaches, detailing the synthesis of the requisite precursors and the pivotal coupling reactions. Two primary synthetic pathways will be explored in detail: the N-alkylation of benzyl carbamate with a 2-halocyclopentanone and the acylation of 2-aminocyclopentanone with a benzyl chloroformate precursor. For each route, this guide will provide a thorough analysis of the reaction mechanisms, step-by-step experimental protocols, and a discussion of the rationale behind the choice of reagents and reaction conditions.

Introduction: The Significance of the Benzyl (2-oxocyclopentyl)carbamate Scaffold

The benzyl carbamate functional group, often referred to as the Cbz or Z group, is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool for the synthetic chemist.[1] The 2-oxocyclopentyl moiety, on the other hand, is a versatile cyclic ketone that can be readily functionalized at multiple positions, serving as a precursor to a variety of bioactive molecules and natural products.

The combination of these two functionalities in Benzyl (2-oxocyclopentyl)carbamate (CAS No. 1391090-10-0) creates a molecule with significant potential as a synthetic intermediate.[2] The carbamate nitrogen can act as a nucleophile or be deprotonated to facilitate further functionalization, while the ketone can undergo a plethora of transformations, including aldol reactions, Michael additions, and reductive aminations. This dual reactivity makes it a valuable scaffold for the construction of novel heterocyclic compounds and other complex molecular targets of interest in drug discovery.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of Benzyl (2-oxocyclopentyl)carbamate reveals two primary disconnection points, both at the nitrogen-carbon bond of the carbamate. This leads to two convergent and practical synthetic strategies.

-

Route A: N-Alkylation. This approach involves the formation of the bond between the carbamate nitrogen and the cyclopentanone ring. The key precursors are benzyl carbamate and a 2-halocyclopentanone , such as 2-bromocyclopentanone. This route relies on the nucleophilicity of the carbamate nitrogen, which can be enhanced by a suitable base.

-

Route B: N-Acylation. This strategy focuses on forming the carbonyl-nitrogen bond of the carbamate. The essential starting materials are 2-aminocyclopentanone and benzyl chloroformate . This is a classic method for the introduction of the Cbz protecting group onto a primary or secondary amine.

This guide will now delve into the practical synthesis of the necessary precursors for both routes, followed by a detailed examination of the key coupling reactions.

Synthesis of Key Precursors

The successful synthesis of Benzyl (2-oxocyclopentyl)carbamate is contingent on the efficient preparation of its key building blocks. This section details the established and reliable methods for synthesizing benzyl carbamate, 2-bromocyclopentanone, and 2-aminocyclopentanone.

Synthesis of Benzyl Carbamate

Benzyl carbamate is a commercially available reagent. However, for large-scale applications or when not readily accessible, it can be synthesized via two primary methods.

Method 1: From Benzyl Chloroformate and Ammonia

This is the most traditional and straightforward method for the preparation of benzyl carbamate. The reaction proceeds via a nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocol:

-

In a well-ventilated fume hood, cool a flask containing concentrated aqueous ammonia (e.g., 28-30%) in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the cold, stirred ammonia solution. A white precipitate of benzyl carbamate will form.

-

After the addition is complete, continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum.

Causality Behind Experimental Choices:

-

Excess Ammonia: A large excess of ammonia is used to ensure complete reaction of the benzyl chloroformate and to neutralize the hydrochloric acid byproduct.

-

Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize potential side reactions, such as the formation of dibenzyl carbonate.

Method 2: From Urea and Benzyl Alcohol

An alternative, more atom-economical approach involves the reaction of urea with benzyl alcohol, often in the presence of a catalyst. This method avoids the use of the highly reactive and moisture-sensitive benzyl chloroformate.

Experimental Protocol:

-

Charge a reaction vessel with urea, an excess of benzyl alcohol, and a suitable catalyst (e.g., a nickel-containing cation exchanger).[3]

-

Heat the mixture to reflux (typically 130-150 °C) for several hours. The progress of the reaction can be monitored by the evolution of ammonia.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Remove the excess benzyl alcohol by vacuum distillation to yield the crude benzyl carbamate, which can be further purified by recrystallization.[3]

Causality Behind Experimental Choices:

-

Excess Benzyl Alcohol: Using benzyl alcohol in excess serves as both a reactant and a solvent, driving the reaction towards the product.

-

Catalyst: The catalyst facilitates the reaction between the less reactive urea and benzyl alcohol, increasing the reaction rate and yield.

| Parameter | Method 1 | Method 2 |

| Starting Materials | Benzyl Chloroformate, Ammonia | Urea, Benzyl Alcohol |

| Key Reagents | - | Catalyst (e.g., Nickel salt) |

| Reaction Conditions | Low temperature (0-25 °C) | High temperature (130-150 °C) |

| Advantages | High yield, simple procedure | Atom-economical, avoids hazardous reagents |

| Disadvantages | Use of hazardous benzyl chloroformate | High reaction temperature, requires catalyst |

Table 1: Comparison of Synthesis Routes for Benzyl Carbamate.

Synthesis of 2-Bromocyclopentanone

2-Bromocyclopentanone is a key electrophile for Route A. It is typically prepared by the α-bromination of cyclopentanone.

Method: Direct Bromination of Cyclopentanone

The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The reaction can be carried out under acidic or neutral conditions. A particularly effective method involves a biphasic system of water and an organic solvent.[4][5]

Experimental Protocol (Adapted from US Patent 6,787,673 B2): [4]

-

In a reaction flask equipped with a stirrer and a dropping funnel, combine cyclopentanone, water, and an immiscible organic solvent such as hexane.

-

Cool the mixture to a low temperature (e.g., 0-5 °C) in an ice bath.

-

Slowly add a solution of bromine in the same organic solvent dropwise to the stirred mixture.

-

Maintain the temperature and continue stirring for several hours after the addition is complete. The reaction progress can be monitored by the disappearance of the bromine color.

-

Upon completion, separate the organic layer. Wash the organic layer with water, a solution of sodium bisulfite (to quench any unreacted bromine), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromocyclopentanone.

-

The product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Biphasic System: The biphasic system helps to control the concentration of bromine in the organic phase, which can reduce the formation of polybrominated byproducts.

-

Low Temperature: Performing the reaction at a low temperature helps to control the reaction rate and improve the selectivity for monobromination.

-

Sodium Bisulfite Wash: This step is crucial for removing any excess bromine, which could interfere with subsequent reactions or purification steps.

Synthesis of 2-Aminocyclopentanone

2-Aminocyclopentanone is the key nucleophile for Route B. Its synthesis is more challenging than that of the other precursors due to the potential for self-condensation and other side reactions. It is often isolated and handled as its more stable hydrochloride salt. Two common methods for its synthesis starting from 2-bromocyclopentanone are the azide displacement followed by reduction, and the Gabriel synthesis.

Method 1: Azide Displacement and Reduction

This two-step process involves the initial SN2 reaction of 2-bromocyclopentanone with sodium azide to form 2-azidocyclopentanone, followed by the reduction of the azide to the primary amine.

Experimental Protocol (Conceptual):

-

Azide Formation: Dissolve 2-bromocyclopentanone in a suitable solvent such as acetone or DMF. Add sodium azide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After an aqueous workup, the 2-azidocyclopentanone can be isolated.[6]

-

Azide Reduction: The crude 2-azidocyclopentanone is then dissolved in a solvent like ethanol or ethyl acetate. The reduction can be achieved by catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent such as tin(II) chloride.[7] After the reduction is complete, an acidic workup can be used to isolate the product as its hydrochloride salt.

Causality Behind Experimental Choices:

-

Sodium Azide: Azide is a good nucleophile for SN2 reactions and the resulting organic azide is relatively stable.

-

Two-Step Process: The two-step nature of this route allows for the purification of the intermediate azide if necessary.

-

Reduction Method: Catalytic hydrogenation is a clean and efficient method for azide reduction. Tin(II) chloride offers a non-catalytic alternative.

Method 2: Gabriel Synthesis

The Gabriel synthesis provides a classic and reliable method for the synthesis of primary amines from alkyl halides, avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide with 2-bromocyclopentanone, followed by the cleavage of the phthalimide group to release the primary amine.

Experimental Protocol (Conceptual):

-

Alkylation: Heat a mixture of 2-bromocyclopentanone and potassium phthalimide in a polar aprotic solvent like DMF. The reaction progress can be monitored by TLC. After completion, the mixture is poured into water to precipitate the N-(2-oxocyclopentyl)phthalimide, which is then collected by filtration.[8]

-

Hydrazinolysis: The isolated phthalimide derivative is then refluxed with hydrazine hydrate in a solvent such as ethanol. This cleaves the phthalimide group, forming a phthalhydrazide precipitate and liberating the desired 2-aminocyclopentanone in solution.[1] After filtration of the precipitate, the product can be isolated from the filtrate, typically as its hydrochloride salt.

Causality Behind Experimental Choices:

-

Potassium Phthalimide: The phthalimide anion is a soft nucleophile that effectively displaces the bromide in an SN2 reaction. The bulky phthalimide group prevents over-alkylation.

-

Hydrazinolysis: Hydrazine is a strong nucleophile that efficiently cleaves the robust imide bonds of the phthalimide group under relatively mild conditions.

Core Synthetic Routes to Benzyl (2-oxocyclopentyl)carbamate

With the key precursors in hand, this section details the two primary synthetic routes to the target molecule, providing mechanistic insights and detailed experimental protocols.

Route A: N-Alkylation of Benzyl Carbamate

This route involves the direct alkylation of the benzyl carbamate nitrogen with 2-bromocyclopentanone. The reaction requires a base to deprotonate the carbamate, generating a more nucleophilic amide anion that can then displace the bromide from the α-carbon of the ketone.

Mechanism:

The reaction proceeds via a standard SN2 mechanism. A strong base, such as sodium hydride, is typically required to deprotonate the relatively non-acidic N-H of the carbamate. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (as a 60% dispersion in mineral oil) in a dry, polar aprotic solvent such as DMF or THF.

-

Cool the suspension in an ice bath and add a solution of benzyl carbamate in the same solvent dropwise. Allow the mixture to stir at room temperature for about 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture again in an ice bath and add a solution of 2-bromocyclopentanone in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Benzyl (2-oxocyclopentyl)carbamate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen, so an inert atmosphere is essential for safety and to prevent quenching of the base.

-

Dry Solvents: The use of anhydrous solvents is critical to prevent the reaction of sodium hydride with water.

-

Strong Base: A strong, non-nucleophilic base like sodium hydride is required to deprotonate the carbamate without competing in the subsequent alkylation step.

-

Polar Aprotic Solvent: Solvents like DMF or THF are ideal as they can solvate the carbamate anion and facilitate the SN2 reaction.

Route B: N-Acylation of 2-Aminocyclopentanone

This route is a classic and highly reliable method for forming the carbamate linkage. It involves the reaction of the nucleophilic amine of 2-aminocyclopentanone with the highly electrophilic benzyl chloroformate.

Mechanism:

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 2-aminocyclopentanone attacks the carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the Cbz-protected amine. A base is typically added to neutralize the HCl byproduct.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 6. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

Methodological & Application

Application Notes and Protocols for the Optimal Synthesis of Benzyl (2-oxocyclopentyl)carbamate

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the synthesis of Benzyl (2-oxocyclopentyl)carbamate, a key intermediate in the development of various pharmaceutical agents. This document outlines detailed protocols for the preferred synthetic route, the Curtius rearrangement, and discusses alternative methodologies. The focus is on providing researchers, scientists, and drug development professionals with a robust understanding of the reaction mechanisms, optimal conditions, and purification strategies to ensure high yield and purity of the target compound.

Introduction: Significance of Benzyl (2-oxocyclopentyl)carbamate

Benzyl (2-oxocyclopentyl)carbamate serves as a crucial building block in medicinal chemistry, primarily due to the presence of a protected amine on a cyclic ketone scaffold. This motif is found in a variety of biologically active molecules. The carbobenzyloxy (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed, making it an ideal choice for multi-step syntheses. The 2-oxocyclopentyl moiety provides a rigid framework that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery.

The synthesis of this intermediate, however, presents challenges in achieving high yields and purity due to potential side reactions. This guide provides detailed, field-proven protocols to navigate these challenges effectively.

Recommended Synthetic Pathway: The Curtius Rearrangement

The Curtius rearrangement of 2-oxocyclopentanecarboxylic acid is the most reliable and widely reported method for the synthesis of Benzyl (2-oxocyclopentyl)carbamate. This reaction proceeds through the formation of an acyl azide, which then rearranges to an isocyanate intermediate upon heating. The isocyanate is subsequently trapped in situ by benzyl alcohol to yield the desired carbamate.

Mechanism of the Curtius Rearrangement

The reaction is initiated by the conversion of the carboxylic acid to an acyl azide. This is commonly achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA). The acyl azide, upon heating, undergoes a rearrangement where a lone pair on the azide nitrogen attacks the carbonyl carbon, leading to the extrusion of dinitrogen gas and the formation of an isocyanate. The highly reactive isocyanate is then quenched with benzyl alcohol to form the stable benzyl carbamate.

Diagram 1: Curtius Rearrangement Mechanism

Caption: Workflow of the Curtius rearrangement for Benzyl (2-oxocyclopentyl)carbamate synthesis.

Detailed Experimental Protocol

This protocol has been optimized for a laboratory scale synthesis.

Materials:

-

2-Oxocyclopentanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Benzyl alcohol

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).

-

Stir the solution at room temperature for 15 minutes.

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature. Caution: Azides are potentially explosive. Handle with care behind a blast shield.

-

After the addition of DPPA, add benzyl alcohol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford Benzyl (2-oxocyclopentyl)carbamate as a solid or viscous oil.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.29 (m, 5H), 5.5-5.3 (br s, 1H), 5.12 (s, 2H), 4.2-4.1 (m, 1H), 2.5-2.2 (m, 3H), 2.1-1.9 (m, 3H).

-

Appearance: White to off-white solid or colorless oil.

Troubleshooting and Optimization

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water will react with the isocyanate intermediate to form an unstable carbamic acid, which can decompose to the corresponding amine and carbon dioxide, leading to urea byproducts.

-

Side Products: The primary side products are often ureas formed from the reaction of the isocyanate with any primary amine present (e.g., from decomposition of the carbamic acid). Efficient trapping with benzyl alcohol is crucial. Using a slight excess of benzyl alcohol can favor the desired reaction.

-

Incomplete Reaction: If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary. However, excessive heat can lead to degradation.

Alternative Synthetic Strategies

While the Curtius rearrangement is preferred, other methods can be employed, each with its own set of advantages and disadvantages.

The Schmidt Reaction

The Schmidt reaction offers a one-pot synthesis from the carboxylic acid, avoiding the isolation of an acyl azide. It involves the reaction of the carboxylic acid with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid, in the presence of the alcohol trapping agent.

Advantages:

-

One-pot procedure can be more time-efficient.

-

Avoids the use of potentially hazardous DPPA.

Disadvantages:

-

Hydrazoic acid is highly toxic and explosive.

-

The strongly acidic conditions may not be suitable for sensitive substrates.

-

Side reactions, such as the formation of tetrazoles, can occur.

Table 1: Comparison of Curtius and Schmidt Reactions

| Feature | Curtius Rearrangement | Schmidt Reaction |

| Starting Material | 2-Oxocyclopentanecarboxylic acid | 2-Oxocyclopentanecarboxylic acid |

| Key Reagents | DPPA, TEA, Benzyl alcohol | NaN₃, Strong Acid, Benzyl alcohol |

| Intermediate | Acyl azide, Isocyanate | Isocyanate |

| Conditions | Mildly basic, then thermal | Strongly acidic |

| Safety Concerns | DPPA is an azide | Hydrazoic acid is highly toxic and explosive |

| Typical Yields | Generally good to excellent | Variable, can be lower due to side reactions |

Diagram 2: Schmidt Reaction Workflow

Caption: Simplified workflow of the one-pot Schmidt reaction.

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. For the synthesis of Benzyl (2-oxocyclopentyl)carbamate, this would require the initial preparation of 2-oxocyclopentanecarbohydroxamic acid.

Advantages:

-

Can proceed under milder conditions than the Schmidt reaction.

Disadvantages:

-

Requires an additional step to synthesize the hydroxamic acid precursor.

-

Not as commonly employed for this specific transformation, and protocols are less established.

Due to the multi-step nature and lack of established protocols for this specific substrate, the Lossen rearrangement is generally considered less practical than the Curtius or Schmidt reactions for the synthesis of Benzyl (2-oxocyclopentyl)carbamate.

Purification and Analysis

Independent of the synthetic route chosen, purification by flash column chromatography is typically required to isolate the product in high purity.

Table 2: Typical Purification Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Typical Gradient | 10% EtOAc -> 30% EtOAc |

| Product Rf | ~0.3-0.4 in 30% EtOAc/Hexanes (Varies with exact conditions) |

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure and purity of the final product.

Conclusion

The Curtius rearrangement stands out as the optimal method for the synthesis of Benzyl (2-oxocyclopentyl)carbamate, offering a balance of high yield, operational simplicity, and substrate compatibility. While the Schmidt reaction presents a viable one-pot alternative, safety considerations regarding hydrazoic acid must be carefully managed. The protocols and insights provided in these application notes are intended to equip researchers with the necessary tools to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- Title: Process for preparing amino-substituted cyclic ketones Source: Google Patents, US5391781A URL

- Title: Preparation of 2-aminocyclopentanone derivatives as factor Xa inhibitors Source: Google Patents, WO2003045912A1 URL

-

Title: Curtius Rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: Schmidt Reaction Source: Organic Chemistry Portal URL: [Link]

Application Note: High-Fidelity Reductive Amination of Benzyl (2-oxocyclopentyl)carbamate

Introduction & Scope

Benzyl (2-oxocyclopentyl)carbamate (Structure 1 ) is a critical intermediate in the synthesis of vicinal diamines, a structural motif prevalent in glycosidase inhibitors, neuraminidase inhibitors (e.g., Peramivir analogs), and chiral ligands for asymmetric catalysis.

The transformation of the ketone moiety into an amine via reductive amination presents specific challenges:

-

Stereocontrol: Controlling the cis/trans ratio of the resulting 1,2-diamine.

-

Substrate Stability: The

-amino ketone functionality (masked by Cbz) is susceptible to racemization via enolization or self-condensation if the protecting group is labile. -

Chemisty Compatibility: Avoiding reduction of the carbamate (Cbz) functionality while reducing the imine.

This guide details two field-proven protocols: the Standard STAB Method (for secondary amines/high reactivity) and the Titanium-Mediated Method (for hindered/primary amines), prioritizing the preservation of stereochemical integrity.

Mechanistic Insight & Strategy

The reaction proceeds through the formation of an iminium ion intermediate. The choice of reducing agent determines the reaction pathway and stereochemical outcome.

-

Direct Reductive Amination (One-Pot): Uses Sodium Triacetoxyborohydride (STAB). The reducing agent is mild and reacts faster with the protonated imine than the ketone, preventing side-product formation.

-

Lewis-Acid Activation: Titanium(IV) isopropoxide [Ti(OiPr)

] serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive equilibrium toward the imine/enamine, crucial for sterically hindered substrates.

Stereochemical Control Model

In 2-substituted cyclopentanones, the incoming hydride attacks the iminium ion.

-

Steric Control: Hydride attacks from the face opposite the bulky Cbz group, favoring the cis-1,2-diamine (kinetic product).

-

Thermodynamic Control: Equilibration of the imine/enamine prior to reduction can lead to the trans isomer.

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the divergence between kinetic (cis) and thermodynamic (trans) products.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Secondary amines, unhindered primary amines, and acid-tolerant substrates. Reference: Based on the foundational work of Abdel-Magid et al. [1].

Materials

-

Benzyl (2-oxocyclopentyl)carbamate (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv - Optional, catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow

-

Preparation: In a dry flask under

, dissolve Benzyl (2-oxocyclopentyl)carbamate in DCE (0.1 M concentration). -

Amine Addition: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add 1.1 equiv of TEA.

-

Acid Catalysis (Critical): Add Acetic Acid (1.0 equiv). Note: STAB requires a slightly acidic media to protonate the imine for reduction.

-

Reductant Addition: Cool to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z [M+H]+).

-

Quench: Quench with saturated aqueous

. Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Acid-sensitive substrates, weakly nucleophilic amines, or when maximizing trans selectivity (via thermodynamic equilibration). Reference: Based on Mattson et al. [2].

Materials

-

Benzyl (2-oxocyclopentyl)carbamate (1.0 equiv)

-

Amine (1.1 equiv)

-

Titanium(IV) isopropoxide (

) (1.25 equiv) -

Sodium Borohydride (

) (1.0 equiv) -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow

-

Imine Formation: In a dry flask under Argon, mix the ketone and amine (neat or in minimal THF).

-

Lewis Acid Addition: Add

(1.25 equiv) dropwise. -

Incubation: Stir at RT for 1–4 hours. Observation: The solution often turns yellow/orange, indicating imine formation.

-

Dilution: Dilute the mixture with absolute Ethanol (to 0.2 M).

-

Reduction: Cool to -78°C (for kinetic control) or 0°C. Add

(1.0 equiv). -

Workup (Crucial): Add 1M NaOH or

to precipitate titanium salts. A white solid ( -

Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.

Data Interpretation & Troubleshooting

Comparative Analysis of Methods

| Feature | Method A (STAB) | Method B (Ti-Mediated) |

| Reaction pH | Acidic (AcOH) | Neutral / Basic |

| Water Sensitivity | Tolerant | Sensitive (Ti reacts with water) |

| Stereoselectivity | Favors Cis (Kinetic) | Tunable (Temp dependent) |

| Workup | Simple Extraction | Requires Filtration (Titanium salts) |

| Yield (Typical) | 75 - 90% | 60 - 85% |

Troubleshooting Flowchart

Figure 2: Decision tree for optimizing reaction outcomes.

Critical Note on Stereochemistry

When using Benzyl (2-oxocyclopentyl)carbamate , the Cbz group at C-1 exerts significant steric influence.

-

Observation: In Method A (STAB), the hydride typically approaches from the face opposite the Cbz group.

-

Result: The major isomer is usually the (1S, 2R) or (1R, 2S) cis-diamine (depending on starting enantiomer), where the amine and carbamate are cis to each other.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Tripathi, R. P., et al. (2008). Chemistry of Glycosylamines and Glycosylamides. (Context on Cbz-amino stereocontrol). Current Organic Chemistry.

Application Note: High-Fidelity Stereocontrol of Benzyl (2-oxocyclopentyl)carbamate via Dynamic Kinetic Resolution

Executive Summary

Benzyl (2-oxocyclopentyl)carbamate is a pivotal

This Application Note details the protocol for converting racemic Benzyl (2-oxocyclopentyl)carbamate into enantiomerically enriched cis- or trans-

Mechanistic Insight: Turning Instability into Utility

The core challenge with

In a DKR system, we exploit this racemization. We utilize a Ruthenium-based catalyst (e.g., Ru-TsDPEN) that reduces one enantiomer of the ketone significantly faster than the other (

Figure 1: DKR Reaction Cycle

The following diagram illustrates the interplay between base-catalyzed racemization and stereoselective reduction.

Caption: Kinetic partitioning in DKR. Rapid racemization via the enol ensures the substrate pool is available for the fast, matched reduction pathway.

Experimental Protocols

Protocol A: Preparation of the Substrate

Objective: Synthesis of racemic Benzyl (2-oxocyclopentyl)carbamate.

Safety Note: Benzyl chloroformate (Cbz-Cl) is lachrymatory and toxic. Work in a fume hood.

-

Starting Material: Dissolve 2-aminocyclopentanone hydrochloride (10.0 mmol) in water/THF (1:1, 50 mL).

-

Basification: Cool to 0°C. Add

(25.0 mmol) followed by dropwise addition of Cbz-Cl (11.0 mmol). -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

-

Workup: Extract with EtOAc (

mL). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc 7:3).

-

Yield Target: >85%

-

Appearance: White to off-white solid.

-

Note: Store at -20°C. The compound is stable as a solid but racemizes in solution if traces of base are present.

-

Protocol B: Asymmetric Transfer Hydrogenation (DKR)

Objective: Conversion to (1R, 2R)-Benzyl (2-hydroxycyclopentyl)carbamate.

Reagents:

-

Substrate: Benzyl (2-oxocyclopentyl)carbamate (1.0 eq).

-

Catalyst: RuCl (1 mol%). Note: Catalyst choice dictates stereochemistry.

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).

-

Solvent: Dichloromethane (DCM) or DMF (DMF often accelerates racemization, aiding DKR).

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a Schlenk tube under Argon, dissolve RuCl (0.01 eq) in degassed DCM (2 mL).

-

Substrate Addition: Add the ketone substrate (1.0 eq, 500 mg scale for pilot).

-

Initiation: Cool to 0°C. Add the HCOOH/TEA mixture (5.0 eq of formate).

-

Critical Parameter: The reaction is exothermic. Internal temperature must remain <5°C during addition to prevent non-selective background reduction.

-

-

Reaction: Allow to warm to 25°C. Stir for 12–24 hours.

-

Monitoring: Monitor by TLC (loss of ketone) or HPLC.

-

-

Quench & Isolation: Dilute with water. Extract with DCM. Wash with saturated

(to remove excess formic acid) and brine. -

Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to upgrade optical purity if necessary.

Analytical Validation & Troubleshooting

Data Summary: Expected Outcomes

| Parameter | Target Specification | Method of Detection |

| Conversion | > 98% | H-NMR (Disappearance of |

| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | HPLC (Chiralpak AD-H or OD-H) |

| Enantiomeric Excess (ee) | > 97% | Chiral HPLC |

| Yield (Isolated) | > 90% | Gravimetric |

Troubleshooting Guide

-

Issue: Low Diastereoselectivity (dr < 90:5)

-

Cause: Racemization rate (

) is too slow compared to reduction. -

Fix: Increase the temperature slightly or switch solvent to DMF to enhance base-mediated racemization. Ensure the HCOOH:TEA ratio is exactly 5:2; excess acid inhibits racemization.

-

-

Issue: Low Conversion

-

Cause: Catalyst poisoning or CO formation.

-

Fix: Degas all solvents thoroughly (freeze-pump-thaw). Ensure the substrate is free of residual Cbz-Cl or HCl.

-

Workflow Visualization

The following flowchart outlines the operational sequence from raw materials to the validated chiral building block.

Caption: Operational workflow for the synthesis and resolution of Benzyl (2-oxocyclopentyl)carbamate.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. [Link]

-

Hamada, T., Torii, T., Onishi, T., & Izawa, K. (2002). Practical Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol via Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 67(16), 5864–5867.

-amino ketones). [Link] -

Ros, A., Magriz, A., Dietrich, H., Lassaletta, J. M., & Fernández, R. (2005). Dynamic Kinetic Resolution of

-Amino Aldehydes and Ketones by Asymmetric Transfer Hydrogenation. Tetrahedron, 61(32), 7764-7773. [Link]

Application Note: Catalytic Hydrogenation Protocols for Benzyl (2-oxocyclopentyl)carbamate

Executive Summary

Benzyl (2-oxocyclopentyl)carbamate (Cbz-2-aminocyclopentanone) represents a critical structural motif in the synthesis of bioactive cyclopentanes, including transition-state inhibitors and glycomimetics. However, the catalytic hydrogenation of this substrate presents a binary challenge: chemoselectivity (preserving the ketone vs. reducing it) and product stability (preventing the rapid dimerization of the resulting

This application note details two distinct protocols:

-

Protocol A (The "Acid Trap"): Selective removal of the Cbz group to yield 2-aminocyclopentanone hydrochloride, preventing pyrazine formation.

-

Protocol B (Reductive Cascade): Concomitant deprotection and ketone reduction to access cis-2-aminocyclopentanol.

Chemical Context & The Instability Trap

The primary failure mode in hydrogenating Benzyl (2-oxocyclopentyl)carbamate is the misconception that the free amine is a stable isolable species.

Upon removal of the Carbobenzyloxy (Cbz) group, the resulting free base (2-aminocyclopentanone) is an

Critical Directive: To isolate the ketone, the reaction must be conducted in acidic media to protonate the amine immediately upon formation (

Pathway Visualization

The following diagram illustrates the divergent pathways based on pH control.

Figure 1: Reaction divergence. The acidic pathway (Green) is required to stabilize the monomeric amine.

Protocol A: Chemoselective Deprotection (The "Acid Trap")

Objective: Synthesis of 2-aminocyclopentanone hydrochloride. Mechanism: Pd-catalyzed hydrogenolysis with in-situ acid trapping.

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | Benzyl (2-oxocyclopentyl)carbamate | Precursor |

| Catalyst | 10% Pd/C (Degussa Type E101 or equiv) | 50% water wet to reduce pyrophoricity |

| Solvent | Methanol (Anhydrous) | High H2 solubility, polar |

| Acid Source | 1.25 M HCl in Methanol | Trapping agent (Stoichiometric + 10%) |

| Hydrogen | Reductant |

Step-by-Step Methodology

-

Preparation of Solution:

-

In a hydrogenation vessel, dissolve 10.0 mmol of Benzyl (2-oxocyclopentyl)carbamate in 30 mL of Methanol.

-

Crucial Step: Add 11.0 mmol (1.1 eq) of HCl (using 1.25 M HCl/MeOH or concentrated aqueous HCl if water tolerance allows). Note: Failure to add acid prior to hydrogenation will result in yield loss to dimer.

-

-

Catalyst Charging:

-

Under a nitrogen blanket, add 10 wt% (relative to substrate) of 10% Pd/C (50% wet).

-

Safety Note: Pd/C is pyrophoric when dry. Always keep wet and under inert gas.

-

-

Hydrogenation:

-

Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 1 atm (balloon) or 15 psi (Parr shaker) . High pressure is unnecessary and may promote ketone reduction.

-

Stir vigorously at Room Temperature (20-25°C) .

-

Monitoring: Reaction is typically complete in 2-4 hours. Monitor by TLC (stain with Ninhydrin; UV active Cbz spot will disappear).

-

-

Work-up:

-

Filter the catalyst through a Celite pad under nitrogen (do not let the catalyst dry out on the filter paper to prevent fire).

-

Wash the cake with 10 mL MeOH.

-

Concentrate the filtrate in vacuo at

.

-

-

Isolation:

-

The residue is the hydrochloride salt. It may be hygroscopic.

-

Recrystallize from MeOH/Et2O if high purity is required.

-

Protocol B: Concomitant Reduction (Accessing cis-Aminoalcohols)

Objective: Synthesis of cis-2-aminocyclopentanol (as the salt or free base). Mechanism: Platinum-catalyzed hydrogenation reduces both the Cbz (cleavage) and the ketone (reduction).

Scientific Rationale

While Pd/C is selective for Cbz removal, Platinum Oxide (PtO2, Adams' Catalyst) is aggressive toward ketones. In cyclic systems, hydrogenation of ketones often yields the cis-isomer predominantly due to catalyst approach from the less hindered face (haptophilicity).

Methodology Differences

| Parameter | Protocol A (Ketone Retention) | Protocol B (Alcohol Formation) |

| Catalyst | 10% Pd/C | PtO2 (Adams' Catalyst) or 5% Rh/C |

| Pressure | Atmospheric / Low | Medium (50-60 psi) |

| Acid | Required (HCl) | Optional (depends on final salt form) |

| Time | 2-4 Hours | 12-24 Hours |

Workflow Diagram

Figure 2: High-pressure workflow for concomitant reduction.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Formation of Pyrazine (UV active, non-polar) | Insufficient Acid | Ensure pH < 3 throughout the reaction. Add more HCl. |

| Incomplete Cbz Removal | Catalyst Poisoning | Check for Sulfur/Amine poisons in substrate. Increase catalyst load to 20 wt%. |

| Over-reduction (Alcohol formation in Protocol A) | Catalyst Activity too high | Switch from Pd/C to Pd/BaSO4 (Rosenmund catalyst) or lower H2 pressure. |

| Loss of Stereochemistry | Acid-catalyzed enolization | If stereocenter at C2 is critical, avoid strong heating. Keep T < 25°C. |

References

-

Protective Group Methodology: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. Authoritative source for Cbz cleavage conditions (Section: Protection for the Amino Group).

-

Alpha-Aminoketone Stability: Sato, K.; et al. "Dimerization of 2-aminocyclopentanone derivatives." J. Org. Chem.1995 , 60, 8143. Describes the mechanism of self-condensation of cyclic aminoketones.

-

Catalytic Hydrogenation Handbook: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985. Definitive guide on catalyst selection (Pd vs Pt) for chemoselectivity.

-

Synthesis of Aminocyclopentane Derivatives: Grygorenko, O. O., et al. "Stereoselective synthesis of aminocyclopentanols." Tetrahedron2006 , 62, 1686. Provides context on the reduction of cyclopentanone derivatives.

Application Note: Asymmetric Synthesis Strategies Utilizing Benzyl (2-oxocyclopentyl)carbamate

Executive Summary

Benzyl (2-oxocyclopentyl)carbamate (N-Cbz-2-aminocyclopentanone) represents a critical scaffold in the synthesis of conformationally constrained amino acids and pharmaceutical intermediates, most notably the antifungal agent cispentacin. Its utility in asymmetric synthesis hinges on the ability to manipulate the labile stereocenter at the

This guide details two primary strategies for utilizing this scaffold:

-

Dynamic Kinetic Resolution (DKR): Transforming the racemic ketone into a chiral amino-alcohol with high diastereo- and enantioselectivity.

-

Diastereoselective Functionalization: Leveraging the ketone moiety for carbon-carbon bond formation.

Strategic Analysis & Chemical Logic

The Challenge of the Substrate

The core challenge in utilizing Benzyl (2-oxocyclopentyl)carbamate is the acidity of the

-

Problem: Traditional resolution is inefficient (max 50% yield).

-

Opportunity: This lability is the prerequisite for Dynamic Kinetic Resolution (DKR) . By employing a catalyst that reduces one enantiomer faster than the other—while the substrate racemizes rapidly—we can theoretically achieve 100% conversion to a single stereoisomer.

Mechanism of Action (DKR-ATH)

The most robust method utilizes Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). The N-Cbz group acts as a directing group, though less effectively than a Benzoyl group. Therefore, solvent choice and base concentration are critical to maintain the racemization/reduction balance.

Figure 1: Kinetic pathway for the Dynamic Kinetic Resolution of

Protocol A: Ruthenium-Catalyzed DKR-ATH

Objective: Synthesis of (1R, 2R)-Benzyl (2-hydroxycyclopentyl)carbamate. Scale: 10 mmol (scalable to 100 mmol).

Materials & Reagents

| Reagent | Equiv/Conc. | Role | Critical Note |

| Benzyl (2-oxocyclopentyl)carbamate | 1.0 equiv | Substrate | Must be free of residual acids. |

| RuCl(p-cymene)[(R,R)-TsDPEN] | 0.5 mol% | Catalyst | Handle in glovebox or under Ar. |

| Formic Acid / Triethylamine | 5:2 molar ratio | Hydrogen Source | Azeotrope recommended. |

| Dichloromethane (DCM) | 0.5 M | Solvent | Anhydrous; degassed. |

Step-by-Step Methodology

-

Catalyst Pre-activation:

-

In a flame-dried Schlenk flask under Argon, dissolve the Ru-catalyst (31.8 mg, 0.05 mmol) in degassed DCM (5 mL).

-

Expert Insight: Do not add the substrate yet. Brief sonication ensures the precatalyst is fully solvated.

-

-

Reaction Assembly:

-

Add the racemic substrate (2.33 g, 10 mmol) to the reaction vessel.

-

Inject the HCOOH/TEA mixture (2.5 mL).

-

Caution: Exothermic reaction. Add dropwise if scaling >10g.

-

-

The "Racemization Check" (Self-Validating Step):

-

Stir at 30°C. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

-

Validation: The reaction is complete when the ketone spot disappears. However, to ensure dynamic resolution, the reaction must not be "flash" reduced. If conversion is >50% in 10 mins, lower temperature to 0°C to allow racemization to keep up with reduction.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO3 (20 mL).

-

Extract with DCM (3 x 20 mL). Wash combined organics with brine.

-

Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Gradient: 20% -> 40% EtOAc in Hexanes).

-

Expected Data

-

Yield: 85-92%

-

Diastereomeric Ratio (cis/trans): >98:2 (cis-selective due to directing effect).

-

Enantiomeric Excess (ee): >95%.

Protocol B: Diastereoselective Strecker Synthesis

Objective: Utilization of the ketone to form quaternary

Figure 2: Workflow for converting the ketone scaffold into quaternary diamino acids.

Key Protocol Modifications

-

Lewis Acid Choice: Use Titanium(IV) isopropoxide. Standard Lewis acids (BF3) may cleave the Cbz group.

-

Temperature Control: The cyanide addition must be performed at -40°C or lower to maximize the diastereoselectivity induced by the adjacent Cbz-amino group.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low ee% (<80%) | Racemization is slower than Reduction ( | Increase reaction temperature slightly or add exogenous base (add'l TEA) to accelerate enolization. |

| Low Yield | Catalyst poisoning or Cbz cleavage. | Ensure substrate is free of halides/sulfur. Verify solvent is strictly anhydrous. |

| Poor dr (cis/trans mix) | Lack of chelation control. | Switch solvent to Methanol (promotes H-bonding) or lower temperature. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.

-

Davies, S. G., et al. (2005). Asymmetric synthesis of cis-2-aminocyclopentanecarboxylic acid (cispentacin). Organic & Biomolecular Chemistry.

-

Hamada, T., et al. (2002). Dynamic Kinetic Resolution of

-Amino Ketones. Journal of the American Chemical Society.

Disclaimer: This protocol involves the use of transition metal catalysts and pressurized gases (if using H2) or toxic reagents (cyanides). All procedures should be performed within a fume hood by trained personnel wearing appropriate PPE.

Troubleshooting & Optimization

Troubleshooting low purity issues with Benzyl (2-oxocyclopentyl)carbamate

Executive Summary: The "Hidden Trap" in -Amino Ketones

If you are encountering low purity (<90%), colored impurities (yellow/brown oils), or "streaking" on chromatography with Benzyl (2-oxocyclopentyl)carbamate , the root cause is rarely the Cbz-protection reagent itself.

The core issue lies in the intrinsic instability of the starting material, 2-aminocyclopentanone . As a free base,

This guide moves beyond standard protocols to address the specific kinetic competition required to synthesize this molecule at high purity.

Part 1: Synthesis-Phase Troubleshooting

The Problem: Low yield and "tarry" crude material.[1] The Cause: The "Race Condition" between N-protection and Dimerization.

Mechanism of Failure (Visualization)

The following diagram illustrates the kinetic competition occurring in your flask. You must favor Path A over Path B .

Figure 1: The kinetic competition between successful protection (Path A) and irreversible dimerization (Path B).[2]

Protocol Adjustments

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |

| Base Addition | Add base to amine salt, then add Cbz-Cl. | Simultaneous Addition or Pre-cool Cbz-Cl . | Adding base first generates the unstable free amine, allowing dimerization before Cbz-Cl arrives. |

| pH Control | Unmonitored / High pH (>11). | Strict pH 8.5 – 9.5 . | pH > 10 promotes enolization and racemization of the |

| Temperature | Room Temperature ( | Low temperature suppresses the dimerization rate significantly more than the acylation rate. | |

| Solvent | DMF or homogeneous aqueous. | Biphasic (THF/Water or EtOAc/Water) . | Schotten-Baumann conditions buffer the pH and sequester the product into the organic phase, protecting it from hydrolysis. |

Critical Step: Do not free-base the 2-aminocyclopentanone hydrochloride in the absence of the electrophile. The Cbz-Cl must be present in the flask before the pH rises.

Part 2: Purification & Isolation Challenges

The Problem: Product streaks on TLC/Column or decomposes during concentration.

The Cause:

The proton at the 2-position (between the ketone and the carbamate) is highly acidic (

Troubleshooting Guide: Purification

Q: My compound streaks on silica gel. How do I fix this?

-

Fix 1 (Deactivation): Pre-wash your silica column with 1% Triethylamine (Et

N) in hexanes. This neutralizes acidic silanol sites. -

Fix 2 (Alternative Phase): Use Neutral Alumina instead of silica. Alumina is less likely to induce acid-catalyzed decomposition of

-amino ketones. -

Fix 3 (Crystallization - Preferred): Cbz-protected amino ketones often crystallize well.

-

Solvent System: Ethyl Acetate / Hexanes (or Heptane).[3]

-

Method: Dissolve in minimum hot EtOAc, add warm Hexanes until cloudy, cool slowly to

C.

-

Q: I see a "ghost" peak in NMR or HPLC splitting.

-

Diagnosis: This is likely Rotamerism , not impurity. Carbamates exhibit restricted rotation around the N-CO bond.

-

Verification: Run Variable Temperature (VT) NMR at

C. If the peaks coalesce into sharp singlets, it is pure. If they remain distinct, you have a diastereomer or impurity.

Part 3: Analytical & Stability Data

Common Impurities Table

| Retention Time (Rel) | Identity | Origin | Removal Strategy |

| 0.2 - 0.3 | Benzyl Alcohol | Hydrolysis of excess Cbz-Cl. | Wash organic layer with dilute NaHCO |

| 0.8 - 0.9 | Dihydropyrazine Dimer | Self-condensation of starting material. | Hard to remove. Requires chromatography. Prevent by keeping temp |

| 1.0 | Target Molecule | -- | -- |

| 1.1 - 1.2 | Over-acylation (rare for steric reasons). | Avoid large excess of Cbz-Cl (>1.2 eq). |

Storage Protocol

-

Condition: Store solid at

C. -

Atmosphere: Argon or Nitrogen (Hygroscopic).

-

Warning: Do not store as a solution in CDCl

(acidic) or Methanol (nucleophilic attack on ketone) for prolonged periods.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the free base of 2-aminocyclopentanone if I buy it commercially? A: No. Commercial suppliers almost exclusively sell the Hydrochloride (HCl) salt for this exact reason. If you attempt to "free base" it extensively before reaction, your purity will drop below 80%.

Q: Why is the color of my crude product turning dark brown? A: This indicates oxidation of the pyrazine byproducts. It is a sign that the reaction pH was too high or the temperature was not controlled, allowing the starting amine to consume itself.

Q: Is the enantiomer stable? (e.g., Benzyl ((1S,2S)-2-oxocyclopentyl)carbamate)

A: Caution is required.[4] The

References

-

Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids.[1][5] Tetrahedron Letters, 52(13), 1493-1494. [5]

- Relevance: Establishes the efficacy of carbonate/bicarbonate buffers for Cbz protection to minimize side reactions.

-

Organic Syntheses. (1925). Cyclopentanone.[6] Organic Syntheses, Coll.[2][6] Vol. 1, p.192.

- Relevance: foundational chemistry regarding the stability and reactivity of cyclopentanone deriv

-

Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates.[7]

- Relevance: General mechanisms for Cbz installation and removal, highlighting the role of base.

-

BenchChem. (2025).[8][9] Technical Support: Troubleshooting Incomplete Cbz Deprotection.

- Relevance: Provides context on the stability of Cbz groups under various analytical conditions.

Sources

- 1. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]

- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Purification of Benzyl (2-oxocyclopentyl)carbamate via column chromatography

User Query

"I am attempting to purify Benzyl (2-oxocyclopentyl)carbamate (Cbz-protected

Part 1: Diagnostic Assessment & Pre-Run Analysis[1]

Before loading the column, we must address the chemical nature of your analyte. You are dealing with an

The Chemical Hazard:

While the Cbz group renders the amine non-basic (preventing typical amine-silica ionic bonding), the

-

Risk: Standard acidic silica (pH 4-5) can catalyze enolization, leading to racemization (if chiral), elimination, or dimerization.[1] This manifests as "streaking" or "tailing" on the column.[1]

-

Impurity: Benzyl alcohol (BnOH) is a ubiquitous byproduct in Cbz installation (via Curtius or Cbz-Cl).[1] It possesses hydrogen-bonding capabilities similar to your carbamate, often causing co-elution.[1]

Step 1: The TLC Stress Test

Do not proceed to the column until you have optimized separation on TLC.

-

Visualization: Use UV (254 nm) for the Cbz and Benzyl groups.[1]

-

Stain: Use Anisaldehyde or PMA (Phosphomolybdic Acid) and heat.[1] The ketone moiety will stain distinctly (often blue/green with Anisaldehyde), whereas Benzyl alcohol usually stains faint pink or not at all with Anisaldehyde.[1]

-

Solvent Systems to Screen:

Part 2: Method Development & Stationary Phase Selection

To resolve the streaking and yield loss, you must modify the stationary phase environment.

Protocol A: Neutralizing the Silica (Recommended)

Standard silica is too acidic for sensitive

-

Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 90:10 Hex/EtOAc).[1]

-

The Modifier: Add 1% Triethylamine (Et

N) to the slurry solvent.[1] -

Equilibration: Flush the column with 2-3 column volumes (CV) of this basified solvent.

-

The Run: Run your gradient without further Et

N. The pre-treatment is usually sufficient to mask the acidic silanols.[1]

Protocol B: Solvent System for Benzyl Alcohol Removal

If Benzyl alcohol is your main impurity (

-

Switch to Toluene/Acetone: The

- -

Gradient: Start 100% Toluene

10% Acetone/Toluene.

Part 3: Visualization of Purification Workflow

The following diagram outlines the decision logic for your specific purification challenges.

Figure 1: Decision matrix for selecting solvent systems and stationary phase treatments based on TLC diagnostics.

Part 4: Troubleshooting & FAQs

Q1: The product decomposes on the column (low yield). Why?

A: This is likely a retro-Aldol or elimination type reaction catalyzed by silica acidity.[1]

-

Mechanism: The 2-oxocyclopentyl system is strained.[1] Acidic silanols protonate the ketone, increasing the acidity of the

-proton. This promotes enolization.[1] -

Fix: Use the Et

N neutralization protocol described in Part 2. Alternatively, switch to Neutral Alumina (Activity Grade III), though resolution may be lower.[1]

Q2: I see a "ghost peak" that smears into my product.

A: This is almost certainly Benzyl Alcohol .[1]

-

Diagnosis: Benzyl alcohol stains poorly with many amine-specific stains but is UV active.[1] It often "drags" because of its hydrogen bonding capability.[1]

-

Fix: If you cannot separate it via chromatography, consider a chemical wash before the column. Dissolve crude in Et

O and wash with water (Benzyl alcohol is sparingly soluble in water, but more so than your carbamate).[1] Alternatively, use high-vacuum drying (

Q3: Can I use DCM (Dichloromethane) to load the column?

A: Avoid liquid loading with DCM if possible.

-

Reason: DCM is a strong eluent.[1] If you dissolve your sample in 2 mL of DCM and load it, the product will travel with the solvent front, broadening the band immediately.

-

Better Approach: Use Dry Loading .[1] Dissolve crude in DCM, add Celite (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the silica bed.[1] This ensures a tight starting band.[1]

Q4: How do I verify the fractions without running NMR on everything?

A: Use 2,4-DNP (Dinitrophenylhydrazine) stain for the fractions.

-

Why: Your product is a ketone.[1][4] It will form a yellow/orange precipitate on the TLC plate with DNP.[1] Benzyl alcohol will not react.[1] This is the most specific way to distinguish your product from the alcohol byproduct.

Summary of Quantitative Parameters

| Parameter | Recommendation | Reason |

| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard resolution. |

| Modifier | 1% Et | Neutralizes acidic silanols to prevent enolization.[1] |

| Flow Rate | 15–20 mL/min (for 25g column) | Slower flow improves separation of diastereomers.[1] |

| Detection | UV 254 nm + DNP Stain | UV detects Cbz; DNP confirms Ketone.[1] |

| Loading Capacity | 1% to 3% w/w (Sample/Silica) | High resolution required for BnOH removal.[1] |

References

-

Biotage. (2023).[1][5] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

-

Organic Syntheses. (2008). Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent.[1] Org. Synth. 85, 287.[1] Retrieved from [Link][1]

- Provides standard values and purification context for Cbz-protected carbam

-

Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein J. Org.[1] Chem. 17, 33–42. Retrieved from [Link][1]

- Discusses the specific challenge of separating Benzyl Alcohol from Cbz-carbamates and suggests scavenger resins or specific chrom

-

ACS Omega. (2025).[1] Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.[1] Retrieved from [Link][1]

- Validates the stability and flash chromatography conditions for -amino ketones on silica gel.

Sources

Preventing racemization of Benzyl (2-oxocyclopentyl)carbamate during synthesis

Welcome to the dedicated technical support guide for the synthesis of Benzyl (2-oxocyclopentyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The primary challenge in the synthesis of chiral 2-substituted cyclopentanones, including Benzyl (2-oxocyclopentyl)carbamate, is the susceptibility of the α-chiral center to racemization. This guide provides in-depth, field-tested insights and solutions to this critical issue.

Frequently Asked Questions (FAQs)